(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

Norepinephrine transporter Monoamine release Hybrid mechanism

Racemic or chain-extended cathinone analogs introduce confounding variables that compromise experimental reproducibility. (S)-α-PPP eliminates this variability as the stereochemically pure eutomer. Key differentiation: • Dual Mechanism: Inhibits hDAT (IC₅₀=0.58 μM) & hNET, plus partial hNET releaser (68.73% efficacy vs. d-amphetamine)-a hybrid profile absent in α-PVP. • 5-HT₂A Antagonism: Competitive antagonist (Kb=851 nM) with ~25-fold higher affinity than MDPPP-validated via IP-One & DOI head-twitch assays. • SAR Anchor: Shortest-chain pyrrolidinophenone (α-carbon=methyl) for direct comparison against α-PBP, α-PVP, and α-PHP in transporter selectivity studies.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 56384-04-4
Cat. No. B1280961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one
CAS56384-04-4
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1)N
InChIInChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1
InChIKeyIVBVTDXOGUNDHC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one (CAS 56384-04-4): Chiral α-PPP Enantiomer for Monoamine Transporter and 5-HT2A Receptor Research Procurement


(S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one, the (S)-enantiomer of α-pyrrolidinopropiophenone (α-PPP), is a chiral synthetic cathinone belonging to the α-pyrrolidinophenone subclass [1]. As a β-keto analog of amphetamine, this compound functions as a potent inhibitor of the human dopamine transporter (hDAT) and norepinephrine transporter (hNET) in the low micromolar range, while displaying weak activity at the human serotonin transporter (hSERT) [2]. Critically, unlike chain-extended analogs such as α-PVP, α-PPP acts as a partial releasing agent at hNET, placing it in a functionally distinct hybrid category among pyrrolidinophenones [2]. The (S)-enantiomer is recognized as the eutomer in synthetic cathinone pharmacology, conferring higher transporter potency relative to the (R)-enantiomer or racemate [3].

✓
Chiral (S)-enantiomer control for stereochemical study workflows
✓
Monoamine transporter inhibition / release assay context
✓
5-HT2A receptor modulation research fit (inverse agonism/antagonism)

Why Generic Substitution of (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one (CAS 56384-04-4) Is Not Scientifically Valid


Substituting (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one with racemic α-PPP or chain-extended analogs (e.g., α-PVP, α-PHP) introduces confounding pharmacological variables that undermine experimental reproducibility. The (S)-enantiomer is the eutomer for monoamine transporter inhibition; racemic material contains 50% of the less potent (R)-enantiomer, effectively halving pharmacological activity per unit mass [1]. Furthermore, α-PPP possesses a unique dual mechanism—hDAT/hNET inhibition combined with partial hNET release—that is absent in α-PVP (pure blocker) and in ring-substituted derivatives such as MDPPP or 4-methyl-α-PPP [2]. Most critically, α-PPP exhibits 5-HT2A receptor inverse agonist/competitive antagonist activity (Ki = 2.5 μM; Kb = 851 nM) that distinguishes it from nearly all other synthetic cathinones, including key comparators like MDPPP (5-HT2A Ki = 63.6 μM, ~25-fold lower affinity) [3]. Interchanging compounds without accounting for these orthogonal pharmacological dimensions risks producing non-comparable datasets.

Target Compound
(S)-α-PPP

Hybrid hNET partial releaser + 5-HT2A inverse agonist; balanced DAT/NET profile.

Potential Substitute
Racemate / α-PVP / MDPPP

Racemate halves eutomer content; α-PVP lacks hNET release and 5-HT2A activity; MDPPP shows weaker 5-HT2A affinity and biased DAT/NET ratio.

Non‑interchangeability drivers

Chiral identity may shift transporter potency; (R)-enantiomer shows lower pharmacological response per unit mass.

Mechanism mismatch: pure blocker vs. partial releaser, and absence of 5-HT2A modulation may alter model-response interpretation.

Quantitative Evidence Guide: (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one (CAS 56384-04-4) vs. Closest Analogs and In-Class Candidates


Evidence 1: Unique Partial hNET Releasing Activity vs. α-PVP Pure Blocker Profile

In radiotracer-based in vitro superfusion release assays using HEK293 cells expressing hNET, (S)-α-PPP functions as a partial releasing agent with a maximal efficacy of 68.73% relative to d-amphetamine (100%), whereas the chain-extended analog α-PVP shows no significant release activity at hNET [1]. This hybrid mechanism—transporter inhibition combined with partial substrate-type release—is unique among characterized α-pyrrolidinophenones. α-PVP, despite being approximately 10–20 times more potent as an uptake inhibitor at hDAT (IC50 = 0.017 μM vs. 0.58 μM for α-PPP), acts solely as a non-transported blocker and does not induce monoamine release at any of the three high-affinity transporters [1].

hNET release
Head-to-head
α-PPP: 68.73% partial release
α-PVP: no release
Supports hNET partial release assay interpretation
Superfusion assay; monensin-augmented HEK293-hNET
Norepinephrine transporter Monoamine release Hybrid mechanism

Evidence 2: Selective 5-HT2A Receptor Inverse Agonism and Competitive Antagonism Absent in Other Pyrrolidinophenones

In radioligand competition binding assays at human 5-HT2A receptors (HEK293 transient expression), α-PPP displays a Ki of 2.5 μM (pKi = 5.6 ± 0.7, n = 6), whereas the structurally related comparator MDPPP shows ~25-fold lower affinity with a Ki of 63.6 μM (pKi = 4.2 ± 0.1, n = 6) [1]. In functional 5-HT2A phosphoinositide hydrolysis assays, α-PPP acts as an inverse agonist, reducing basal signaling below vehicle control levels. In antagonist mode, α-PPP competitively antagonizes DOI-stimulated 5-HT2A signaling with a Kb of 851 nM (pA2 = 6.1 ± 0.2, n = 3) [1]. In a behavioral correlate, α-PPP dose-dependently blocks the DOI-elicited head-twitch response (HTR) in mice, achieving maximal suppression at 10 mg/kg i.p. (P < 0.0001), whereas MDPPP at 10 mg/kg produces no significant attenuation, consistent with its negligible 5-HT2A affinity [1].

5-HT2A affinity
Comparison
α-PPP Ki: 2.5 μM
MDPPP Ki: 63.6 μM
Supports 5-HT2A inverse agonism/antagonism context
[³H]Ketanserin binding; IP-One functional assay; mouse HTR model
5-HT2A receptor Inverse agonism Competitive antagonism Serotonin

Evidence 3: hNET-Selective Uptake Inhibition Profile vs. hDAT-Preferring α-Pyrrolidinophenone Class Norm

Among α-pyrrolidinophenones, the canonical selectivity pattern is hDAT > hNET > hSERT. In radiotracer-based uptake inhibition assays in HEK293 cells, α-PPP deviates from this class norm by displaying equipotent inhibition of hDAT (IC50 = 0.58 μM, 95% CI: 0.34–0.91) and hNET (IC50 = 0.58 μM, 95% CI: 0.46–0.72), with an hDAT/hNET ratio of 1.0 [1]. In contrast, the prototypical analog α-PVP is 10–20 times more potent at both transporters but maintains a DAT/NET ratio near 1.06, while MDPPP shows a markedly shifted DAT/NET ratio of 4.7 [1]. Independent studies confirm α-PPP as one of only two pyrrolidinophenones (alongside α-PVT) where the highest absolute potency is at hNET rather than hDAT [2].

DAT/NET ratio
Reported
1.0equipotent inhibition
Indicates balanced DAT/NET study fit
IC50 0.58 μM both transporters; HEK293 uptake assay
Dopamine transporter Norepinephrine transporter Uptake inhibition Transporter selectivity

Evidence 4: Differential Low-Affinity Transporter Interaction Profile vs. α-PVP at hOCT1-3 and hPMAT

In uptake inhibition assays at human organic cation transporters (hOCT1-3) and the plasma membrane monoamine transporter (hPMAT), α-PPP demonstrates a distinct peripheral interaction fingerprint compared to α-PVP [1]. At hOCT1, both compounds are nearly equipotent (α-PPP IC50 = 1.30 μM vs. α-PVP IC50 = 1.31 μM). However, at hPMAT, α-PPP is substantially less potent (IC50 = 75.48 μM) compared to α-PVP (IC50 = 13.42 μM), representing a 5.6-fold difference [1]. The DAT/OCT1 ratio for α-PPP is 2.24, versus 77.06 for α-PVP, indicating that α-PPP's pharmacological window between central DAT inhibition and peripheral OCT1 interaction is much narrower—a critical consideration for in vivo dosing studies [1].

Low-affinity transporters
Comparison
hPMAT: α-PPP 75.48 μM vs α-PVP 13.42 μM
DAT/OCT1: 2.24 vs 77.06
Narrower peripheral transport window may influence in vivo model interpretation
HEK293-hOCT1-3/hPMAT; [³H]MPP⁺ uptake
Organic cation transporter PMAT Low-affinity transporter OCT1 OCT2

Evidence 5: High DAT/SERT Selectivity Ratio Confers Reduced Serotonergic Off-Target Relative to Amphetamine and Ring-Substituted Cathinones

α-PPP exhibits a DAT/SERT selectivity ratio of 3,498 (hDAT IC50 = 0.58 μM / hSERT IC50 = 2,029 μM), indicating negligible serotonin transporter engagement at pharmacologically relevant concentrations [1]. This selectivity places α-PPP among the most DAT-selective pyrrolidinophenones, though notably less selective than α-PVP (DAT/SERT ratio = 12,176) [1]. In contrast, the ring-substituted analog MDPPP shows a markedly lower DAT/SERT ratio of 765, reflecting significantly greater serotonergic activity [1]. The high DAT/SERT ratio of α-PPP is consistent with its classification as a psychostimulant lacking the serotonergic entactogen component characteristic of MDMA-like compounds, making it a cleaner tool for dissociating dopaminergic from serotonergic contributions in behavioral pharmacology [2].

DAT/SERT selectivity
Reported
3,498DAT/SERT ratio
Supports minimal serotonergic off-target screening
hSERT IC50 2,029 μM; MDMA-like entactogen profile absent
DAT/SERT selectivity Serotonin transporter Dopamine transporter Off-target

Optimal Research and Industrial Application Scenarios for (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one (CAS 56384-04-4)


Mechanistic Studies of Hybrid Monoamine Transporter Ligands (Inhibitor + Substrate)

Use (S)-α-PPP as the prototypical hybrid ligand that simultaneously inhibits hDAT/hNET uptake and acts as a partial substrate-type releaser at hNET (68.73% efficacy vs. d-amphetamine), enabling direct comparison with pure blockers (α-PVP, cocaine analogs) and full releasers (amphetamine, methcathinone) in the same experimental system [1]. This application is uniquely supported by the Maier et al. 2021 demonstration that α-PPP, MDPPP, and 3-Br-PPP—but not α-PVP—show monensin-augmented hNET release.

Dual-Target Neuropharmacology: DAT/NET Inhibition with 5-HT2A Receptor Modulation

Deploy (S)-α-PPP for experimental paradigms requiring simultaneous monoamine transporter blockade and 5-HT2A receptor inverse agonism/competitive antagonism. Validate target engagement using in vitro IP-One accumulation assays (α-PPP Kb = 851 nM at 5-HT2A) and in vivo DOI-elicited head-twitch response suppression (maximal block at 10 mg/kg i.p.)—properties absent in α-PVP and substantially weaker in MDPPP (Ki > 60 μM) [1]. This dual pharmacology is relevant for studying the intersection of psychostimulant and serotonergic signaling.

Structure-Activity Relationship (SAR) Reference for α-Carbon Chain Length in Pyrrolidinophenones

Use (S)-α-PPP (α-carbon = methyl) as the shortest-chain reference in pyrrolidinophenone SAR series. Compare its balanced DAT/NET ratio (~1.0), moderate potency (hDAT IC50 = 0.58 μM), and 5-HT2A affinity (Ki = 2.5 μM) against elongated-chain analogs: α-PBP (ethyl), α-PVP (n-propyl), and α-PHP (n-butyl). This chain-length dependence has been independently validated by Eshleman et al. 2017 and Maier et al. 2021, establishing that increasing chain length from methyl to n-propyl increases DAT potency ~34-fold while eliminating partial hNET release activity [1][2].

Forensic Toxicology Reference Standard with Characterized 5-HT2A Off-Target

Employ (S)-α-PPP as a characterized analytical reference standard for forensic toxicology method development, leveraging its well-defined dual mechanism (DAT/NET inhibition + 5-HT2A antagonism) to validate detection assays that must distinguish α-PPP from co-occurring synthetic cathinones (α-PVP, MDPPP, 4-methyl-α-PPP) in seized samples or biological matrices [1]. The unique 5-HT2A competitive antagonism (Kb = 851 nM) provides an orthogonal pharmacological fingerprint for confirmatory bioassay-coupled detection workflows.

Application
Selection Property
Validation Focus
Monoamine transporter hybrid mechanism studies
hNET partial release profile (inhibitor + substrate)
NET uptake/release assay interpretation
Dual-target neuropharmacology (DAT/NET + 5-HT2A)
5-HT2A inverse agonism/competitive antagonism context
5-HT2A functional and behavioral endpoint review
SAR of pyrrolidinophenone chain length
Chain-length-dependent transporter selectivity
DAT/NET ratio and release assay comparison
Forensic analytical reference characterization
Unique dual mechanism fingerprint
5-HT2A affinity as orthogonal confirmatory endpoint
Quote Request

Request a Quote for (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.